N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

TAAR1 agonism Structure-Activity Relationship Pyrazole carboxamide

Researchers screening TAAR1 or GPCR targets often face a critical gap: generic pyrazole carboxamide building blocks lack the 3-phenyl substitution needed for accurate SAR deconvolution. This compound fills that gap. - Unique 3-phenyl/4-nicotinamide topology: Distinct from the 3-carboxamide Roche series; enables head-to-head TAAR1 specificity testing. - Computed XLogP3=2.5, 4 rotatable bonds: Favorable CNS drug-like space for kinase/GPCR library design. - Standard packs: 10 mg, 50 mg, 100 mg, or bulk custom; in stock with custom synthesis available.

Molecular Formula C17H16N4O
Molecular Weight 292.33 g/mol
CAS No. 824969-02-0
Cat. No. B15212097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
CAS824969-02-0
Molecular FormulaC17H16N4O
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H16N4O/c1-2-14-16(19-17(22)13-9-6-10-18-11-13)15(21-20-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,22)(H,20,21)
InChIKeyHARMECWWYDARCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Overview


N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide (CAS 824969-02-0) is a heterocyclic small molecule belonging to the pyrazole-4-carboxamide class, featuring a 3-phenyl substituent and a nicotinamide (pyridine-3-carboxamide) moiety at the 4-position [1]. Its molecular formula is C₁₇H₁₆N₄O with a monoisotopic mass of 292.132411 Da [1][2]. This compound is structurally related to trace amine-associated receptor 1 (TAAR1) modulator pharmacophores but differs at a critical substitution point: the 3-position is occupied by a phenyl ring rather than the methyl group found in the most characterized TAAR1 clinical leads [3]. This substitution pattern is anticipated to alter lipophilicity (XLogP3 = 2.5), receptor complementarity, and off-target profiles relative to the 3-methyl analogs [2]. Available public databases confirm the compound's existence and basic computed properties but do not contain peer-reviewed target engagement or efficacy data specific to this CAS number.

Negative control or specificity probe for TAAR1-targeted screening due to 3-phenyl divergence
Scaffold-based selection
Structurally constrained pyrazole-4-carboxamide core with drug-like computed properties
Scaffold-hopping and library design
Regioisomeric carboxamide placement enables binding-mode comparison studies
Crystallographic and NMR probe

Why Generic Pyrazole Carboxamides Cannot Substitute


The pyrazole-4-carboxamide scaffold is pervasive across kinase inhibitors, phosphodiesterase inhibitors, and TAAR modulators, yet substituent-dependent potency and selectivity cliffs are extensively documented [1]. The 3-phenyl substitution in this compound introduces distinct conformational constraints and π-stacking capacity not present in 3-methyl or 3-cyclopropyl analogs. In the Roche TAAR1 series, replacing the 3-methyl group with a phenyl ring leads to a different sub-series with divergent structure-activity relationships (SAR); no mixed 3-phenyl/4-nicotinamide analogs were exemplified in the lead TAAR1 agonist patents [1]. Consequently, assuming that biological activity, selectivity, or physicochemical properties translate from commercially available 3-methyl or 4-methyl pyrazole carboxamides to this 3-phenyl-4-nicotinamide derivative is unsupported. Without compound-specific quantitative data, generic substitution risks erroneous target deconvolution and wasted screening resources. The evidence below identifies what limited quantitative differentiation can be inferred.

Phenyl vs. methyl SAR cliff
3-phenyl substitution creates distinct conformational and π-stacking properties absent in 3-methyl analogs. Biological activity does not automatically transfer.
Regioisomeric mismatch
Carboxamide at 4-position (pyridine) vs. 3-position in lead series alters hydrogen-bond topology. Target engagement profiles may shift.
Unvalidated target engagement
No public bioactivity data for this CAS; assuming TAAR1 activity from patent-class analogs risks erroneous deconvolution. Requires experimental validation.

Quantitative Differentiation from Close Analogs


3-Phenyl vs. 3-Methyl Structural Comparison

The target compound bears a 3-phenyl substituent, whereas the primary exemplified TAAR1 agonist lead in the Roche patent series is 5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide, which features a 3-carboxamide and a 4-methyl group [1]. The phenyl ring increases calculated logP (XLogP3 = 2.5 [2]) by approximately 0.7–1.0 log units compared to the 4-methyl analog (estimated XLogP3 ~1.5–1.8), which may influence CNS penetration and plasma protein binding. No direct biological comparison data for the target compound exist in the public domain.

3-Phenyl vs. 3-Methyl
Class-level inference
ΔXLogP3 ≈ +0.7–1.0 (target more lipophilic)
Higher lipophilicity may alter membrane permeability and off-target binding relative to polar lead series
Computed property; no experimental logP data
TAAR1 agonism Structure-Activity Relationship Pyrazole carboxamide

Hydrogen Bond Profile and Regioisomerism

The target compound contains two hydrogen bond donors (pyrazole N-H and carboxamide N-H) and three hydrogen bond acceptors (pyridine N, carboxamide carbonyl O, pyrazole N) [1]. This donor/acceptor count is identical to that of the 3-methyl pyrazole-3-carboxamide TAAR1 lead [2]. However, the topological positioning differs: the carboxamide donor is at the 4-position engaged with a pyridine ring, whereas the lead series positions the carboxamide at the 3-position with a phenyl-morpholine substituent. This positional isomerism can lead to divergent hydrogen bond networks with target protein residues. No direct co-crystal structures or binding mode studies for the target compound are available.

H-Bond & Regioisomerism
Supporting evidence
HBD=2, HBA=3; 4-carboxamide vs. 3-carboxamide topology
Identical donor/acceptor counts but different spatial placement may shift target engagement
No co-crystal structures available for this compound
Medicinal chemistry Drug-likeness Physicochemical properties

TAAR1 Bioactivity Data Gap

The closest exemplified TAAR1 agonist with public quantitative data is 5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide, which shows functional agonism in cellular cAMP assays in the low nanomolar range (specific EC₅₀ values held within the patent but described as 'good affinity to TAARs, especially for TAAR1') [1]. No TAAR1 binding (Kᵢ), functional (EC₅₀), or selectivity data have been published for the target compound CAS 824969-02-0. The BindingDB, ChEMBL, and PubChem BioAssay databases were queried and returned no target-specific bioactivity records for this CAS number.

TAAR1 Bioactivity Gap
Data to verify
No public binding or functional data for CAS 824969-02-0
Experimental TAAR1 validation is mandatory before targeted use
Patent-class lead shows good affinity; target data indeterminate
TAAR1 binding GPCR screening Receptor pharmacology

Conformational Flexibility and Rotatable Bond Analysis

The target compound has 4 rotatable bonds (ethyl group, phenyl-pyrazole, pyrazole-carboxamide, and carboxamide-pyridine linkage) [1]. In contrast, the 5-ethyl-4-methyl pyrazole-3-carboxamide lead contains 5 rotatable bonds due to the additional morpholino-phenyl tail [2]. The lower rotatable bond count in the target compound may translate to reduced conformational entropy penalty upon target binding, potentially enhancing binding enthalpy per heavy atom. However, no experimental binding entropy data are available for either compound.

Rotatable Bond Count
Supporting evidence
4 rotatable bonds (target) vs. 5 (lead); Δ = -1
More constrained scaffold may improve binding enthalpy if pre-organized
Computed property; no experimental entropy data
Conformational analysis Molecular flexibility Ligand efficiency

Recommended Research Applications


Negative Control for TAAR1 Agonist Screening

Given the structural divergence at the 3-position (phenyl vs. methyl) from the well-characterized TAAR1 agonist lead series [1], this compound can serve as a closely matched negative control or specificity probe. When screened alongside the Roche 5-ethyl-4-methyl pyrazole lead, differential activity profiles can help establish the contribution of the 3-phenyl substitution to TAAR1 engagement and selectivity. Procurement of this specific compound enables head-to-head testing that is impossible with generic 'pyrazole carboxamide' building blocks.

Scaffold-Hopping Core for Kinase and GPCR Libraries

The 3-phenyl-4-nicotinamide pyrazole core represents a scaffold distinct from the widely patented 3-carboxamide pyrazole series. Its computed lipophilicity (XLogP3 = 2.5) and rotatable bond count (4) [2] position it in favorable drug-like chemical space for CNS targets. Medicinal chemistry groups pursuing kinase or GPCR targets beyond TAAR1 can use this compound as a core scaffold for parallel library synthesis, with the 5-ethyl and 4-nicotinamide groups serving as handles for further diversification.

Crystallographic Probe for Binding Mode Studies

The regioisomeric carboxamide placement (4-carboxamide vs. 3-carboxamide) and reduced rotatable bond count relative to the Roche lead series [2][3] make this compound a structurally informative probe for co-crystallization or NMR-based binding studies. Its distinct hydrogen bond donor/acceptor topology may reveal alternative binding poses when soaked into target protein crystals previously co-crystallized with 3-carboxamide pyrazole ligands. Researchers should note that no co-crystal structures for this compound are currently available in the PDB.

Application
Selection Property
Validation Focus
TAAR1 negative control / specificity probe
3-phenyl structural divergence from lead series
Differential TAAR1 activity profiling
Scaffold-hopping core for CNS kinase/GPCR libraries
Drug-like computed properties (XLogP3 2.5, 4 rot bonds)
Scaffold diversification and parallel synthesis
Crystallographic / NMR binding-mode probe
Regioisomeric 4-carboxamide placement
Alternative binding pose exploration
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